molecular formula C22H16ClF4NO2 B2544223 2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol CAS No. 341967-52-0

2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol

Cat. No.: B2544223
CAS No.: 341967-52-0
M. Wt: 437.82
InChI Key: XAZGXXRVQBIAOM-KVSWJAHQSA-N
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Description

2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol is a useful research compound. Its molecular formula is C22H16ClF4NO2 and its molecular weight is 437.82. The purity is usually 95%.
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Biological Activity

The compound 2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol , also known by its CAS number 341967-52-0 , is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H16ClF4N2O2C_{22}H_{16}ClF_4N_2O_2 with a molecular weight of 437.81 g/mol . The structure features multiple functional groups that contribute to its biological activity, including a chloro group, fluorine atoms, and an imino linkage.

PropertyValue
Molecular FormulaC22H16ClF4N2O2
Molecular Weight437.81 g/mol
CAS Number341967-52-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes linked to inflammatory processes and cancer progression.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure indicates potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit anticancer properties through various mechanisms:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in tumor cells.

Anti-inflammatory Effects

The compound's structural characteristics suggest it could modulate inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : It may reduce the production of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.

Case Studies

Several studies have examined compounds structurally related to this compound:

  • Study on mPGES-1 Inhibition :
    • A related compound demonstrated potent inhibition of mPGES-1 with an IC50 value of 8 nM , indicating strong anti-inflammatory potential .
    • This suggests that modifications to the benzene rings can enhance selectivity and potency against specific targets.
  • Antioxidant Activity Evaluation :
    • Compounds featuring similar hydroxyl groups have shown significant antioxidant activity, with IC50 values ranging from 30 to 100 µM in various assays .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyliminomethyl]benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF4NO2/c23-18-5-2-6-19(24)16(18)10-17-20(29)8-7-14(21(17)30)12-28-11-13-3-1-4-15(9-13)22(25,26)27/h1-9,12,29-30H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZGXXRVQBIAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN=CC2=C(C(=C(C=C2)O)CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.